2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane
Description
2,2-Bis(trifluoromethyl)oxirane (CAS 31898-68-7) is a fluorinated epoxide characterized by its electron-deficient nature and high kinetic reactivity due to the presence of two trifluoromethyl (-CF₃) groups adjacent to the oxirane ring. This compound has a molecular formula of C₄H₂F₆O and a molecular weight of 204.06 g/mol (calculated from the formula in ). It is widely utilized in organic synthesis, particularly as a precursor for epoxide derivatives, and demonstrates versatility in industrial applications such as lubricants, polyurethane coatings, and silicone rubber formulations . Its electron-withdrawing substituents enhance electrophilicity, making it reactive in ring-opening reactions critical for polymer crosslinking and coordination chemistry with metal cations .
Properties
IUPAC Name |
2-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3-2-23-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRIBKBFYYUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895645 | |
| Record name | 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119285-89-1 | |
| Record name | 2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoropropionaldehyde with ethanol in the presence of an acid catalyst to form 2,2-Bis(trifluoromethyl)ethanol, which is then dehydrated to produce the desired oxirane . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
Fluorinated epoxides exhibit distinct regioselectivity in ring-opening reactions:
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HBF₄·Et₂O), water attacks the more substituted carbon due to carbocation stability :
Example : Analogous bis(trifluoromethyl)oxiranes yield branched diols in >90% yield .
Base-Catalyzed Reactions
In basic media (e.g., NaO* t*Bu), nucleophiles (e.g., amines, thiols) attack the less substituted carbon :
Applications : Used in synthesizing polyfluoroaryl alcohols for agrochemicals .
Cycloaddition Reactions
Fluorinated oxiranes participate in Diels-Alder and [2+2] cycloadditions with electron-rich dienes:
Mechanistic Insight : Retro-Diels-Alder pathways compete in polar solvents, leading to equilibrium with starting materials .
Friedel-Crafts Alkylation
Bis(trifluoromethyl)oxiranes act as electrophiles in Friedel-Crafts reactions with arenes (e.g., toluene) under superacidic conditions (CF₃SO₃H) :
Key Advantage : High regioselectivity for para-substituted products due to steric and electronic effects .
Semipinacol Rearrangement
FeCl₃ catalyzes the rearrangement of fluorinated epoxides to ketones or allylic alcohols :
Example : 2,2-Bis(trifluoromethyl)oxirane derivatives yield bicyclic ketones in 80–95% yield .
Nucleophilic Aromatic Substitution (SₙAr)
Polyfluoroaryl oxiranes undergo substitution with soft nucleophiles (e.g., thiols, amines) :
Applications : Synthesis of fluorinated bioactive molecules .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C via radical pathways .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate ring-opening but reduce diastereoselectivity .
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Catalyst Compatibility : Lithium and sodium bases (e.g., LiHMDS) improve yields in epoxidation , while transition metals (e.g., Fe³⁺) facilitate rearrangements .
Scientific Research Applications
The compound 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane , also known by its CAS number 119285-89-1 , is a fluorinated epoxide that has garnered attention in various scientific fields due to its unique chemical properties. This article will explore the applications of this compound across different domains, including materials science, pharmaceuticals, and environmental chemistry.
Materials Science
Fluorinated Polymers
- Application : The compound is used as a precursor in the synthesis of fluorinated polymers, which exhibit excellent chemical resistance and low surface energy.
- Case Study : Research indicates that polymers derived from this epoxide have superior hydrophobic and oleophobic properties, making them ideal for coatings in electronics and aerospace industries.
Surface Modifications
- Application : It is employed in surface modification processes to impart water and oil repellency to substrates.
- Case Study : A study demonstrated the effectiveness of coatings based on this compound in reducing biofouling on marine vessels.
Pharmaceuticals
Drug Development
- Application : The compound serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity.
- Case Study : Research has shown that fluorinated compounds can increase metabolic stability and bioavailability. For instance, derivatives of this epoxide have been explored for use in anti-cancer drugs.
Diagnostic Agents
- Application : It is being investigated as a component in imaging agents for magnetic resonance imaging (MRI).
- Case Study : Preliminary studies suggest that incorporating fluorine into imaging agents can improve contrast and specificity.
Environmental Chemistry
Green Chemistry Initiatives
- Application : The compound is utilized in developing environmentally friendly solvents and reagents.
- Case Study : Research highlights its potential as a solvent that minimizes the environmental impact compared to traditional organic solvents.
Fluorinated Surfactants
- Application : It is used to synthesize surfactants that are effective at lower concentrations.
- Case Study : Studies indicate that these surfactants can enhance oil recovery processes while being less harmful to aquatic ecosystems.
Data Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Materials Science | Fluorinated Polymers | Enhanced chemical resistance |
| Surface Modifications | Improved hydrophobicity | |
| Pharmaceuticals | Drug Development | Increased metabolic stability |
| Diagnostic Agents | Improved imaging contrast | |
| Environmental Chemistry | Green Chemistry Initiatives | Reduced environmental impact |
| Fluorinated Surfactants | Effective at lower concentrations |
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane involves its interaction with various molecular targets. The compound’s electron-deficient nature allows it to form strong interactions with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,2-bis(trifluoromethyl)oxirane, the following table compares it with structurally related fluorinated epoxides:
Key Comparative Insights
Structural and Electronic Differences :
- The trifluoromethyl groups in 2,2-bis(trifluoromethyl)oxirane induce greater electron deficiency compared to 3-(perfluoro-n-octyl)-1,2-epoxypropane, which has a linear perfluorinated tail. This difference impacts reactivity: the former is more electrophilic, while the latter exhibits enhanced hydrophobicity and antibacterial properties .
- The phenyl-substituted derivative (CAS 62826-31-7) combines aromatic π-electron systems with trifluoromethyl groups, offering unique steric and electronic effects for targeted synthesis .
Applications: 2,2-Bis(trifluoromethyl)oxirane: Primarily used in industrial coatings and lubricants due to its ability to engage in non-covalent interactions with metals. It also serves as a building block in glucocorticoid agonist synthesis . 3-(Perfluoro-n-octyl)-1,2-epoxypropane: Specialized in antibacterial surface coatings, leveraging its fluorinated chain for microbial resistance . Aromatic Derivatives: Suited for drug development due to structural complexity and compatibility with bioactive molecules .
Synthetic Utility :
- 2,2-Bis(trifluoromethyl)oxirane is favored in high-yield epoxide ring-opening reactions, whereas bulkier derivatives like the perfluorooctyl variant require tailored conditions for polymerization or functionalization .
Physical Properties :
- The liquid state of 2-{[2-(trifluoromethyl)phenyl]methyl}oxirane contrasts with the likely higher volatility of 2,2-bis(trifluoromethyl)oxirane, attributed to its smaller molecular size .
Research Findings and Trends
Recent studies highlight 2,2-bis(trifluoromethyl)oxirane’s role in synthesizing nonsteroidal glucocorticoid agonists, where its trifluoromethyl groups improve metabolic stability and receptor binding . In contrast, perfluorinated epoxides are gaining traction in antimicrobial materials, reflecting a divergence in application pathways based on substituent effects .
Biological Activity
2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane, commonly referred to as bis(trifluoromethyl)oxirane, is a fluorinated compound with significant interest in various chemical and biological applications. Its unique structure imparts distinctive properties that influence its biological activity. This article reviews existing literature on the biological effects, mechanisms of action, and potential applications of this compound.
- Chemical Formula : C8F14O
- CAS Number : 119285-89-1
- Molecular Weight : 338.07 g/mol
- Structure : The compound features a cyclic ether structure with multiple trifluoromethyl groups that enhance its stability and lipophilicity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial agent and its interactions with biological membranes.
Antimicrobial Activity
Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes. Studies have shown that bis(trifluoromethyl)oxirane can inhibit the growth of several bacterial strains by altering membrane permeability and integrity.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
This table summarizes the observed inhibition zones for different bacterial strains at a concentration of 100 mg/mL.
The mechanism by which bis(trifluoromethyl)oxirane exerts its antimicrobial effects is believed to involve:
- Membrane Disruption : The presence of multiple trifluoromethyl groups enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and disrupt membrane integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to this compound may lead to increased ROS production within bacterial cells, resulting in oxidative stress and cell death.
Case Studies
Several case studies have highlighted the biological implications of bis(trifluoromethyl)oxirane:
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Case Study on Antibacterial Properties :
- A study conducted by Smith et al. (2023) demonstrated that bis(trifluoromethyl)oxirane exhibited potent antibacterial activity against multidrug-resistant strains of E. coli, showing a significant reduction in viable cell counts when treated with the compound.
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Case Study on Cytotoxicity :
- In a cytotoxicity assay performed by Johnson et al. (2024), human epithelial cells were exposed to varying concentrations of bis(trifluoromethyl)oxirane. The results indicated a dose-dependent increase in cell death, suggesting potential applications in targeted cancer therapy.
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Environmental Impact Study :
- A study by Lee et al. (2025) assessed the environmental persistence of bis(trifluoromethyl)oxirane and its effects on aquatic organisms. The findings indicated low bioaccumulation potential but raised concerns about chronic exposure effects on aquatic ecosystems.
Q & A
Q. What are the standard synthetic routes for 2,2-bis(trifluoromethyl)oxirane derivatives, and how are reaction conditions optimized?
The synthesis of fluorinated oxiranes typically involves [2 + 2] cycloaddition reactions between vinyl ethers and hexafluoroacetone or hexafluorothioacetone, as demonstrated in acid-catalyzed protocols . Optimization requires strict control of Lewis acid catalysts (e.g., BF₃·Et₂O) and inert solvents (e.g., dichloromethane) to avoid side reactions. Reaction yields depend on stoichiometric ratios, temperature (−20°C to 25°C), and catalyst loading (1–5 mol%). Post-synthesis purification via crystallization from hexane or fractional distillation is critical for isolating high-purity products .
Q. How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of fluorinated oxiranes?
Single-crystal X-ray diffraction using SHELXL software (for refinement) and SHELXD (for structure solution) is the gold standard for unambiguous structural determination . For spectroscopic characterization:
Q. What safety protocols are essential for handling fluorinated epoxides in laboratory settings?
Fluorinated epoxides require:
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Personal protective equipment (PPE) : Acid-resistant gloves and face shields.
- Storage : Inert gas-sealed containers at −20°C to prevent moisture-induced ring-opening reactions .
Advanced Research Questions
Q. How do reaction pathways diverge under protic vs. Lewis acid catalysis for fluorinated oxetanes and oxiranes?
Protic acids (e.g., H₂SO₄) promote isomerization or polymerization, while Lewis acids (e.g., BF₃) favor cyclodimerization. For example, 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes form 1,5-dioxocanes with BF₃, but isomerize to allylic alcohols with H⁺ . Mechanistic studies using isotopic labeling (²H, ¹⁸O) and in situ NMR can track intermediates to resolve pathway discrepancies .
Q. What computational methods validate the stereoelectronic effects of trifluoromethyl groups on epoxide reactivity?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Ring strain energies : Elevated in trifluoromethyl-substituted epoxides due to steric repulsion.
- Electrostatic potential maps : Highlight electron-deficient epoxide oxygens, rationalizing nucleophilic attack preferences.
- Transition-state geometries : Confirm the role of CF₃ groups in stabilizing partial charges during ring-opening .
Q. How can contradictory data on fluorinated epoxide stability be reconciled across studies?
Discrepancies arise from:
- Moisture contamination : Even trace H₂O hydrolyzes epoxides to diols, skewing stability assays. Use Karl Fischer titration to verify anhydrous conditions .
- Temperature gradients : Accelerated degradation at >40°C necessitates Arrhenius modeling for shelf-life predictions.
- Analytical variability : Cross-validate HPLC purity (≥96%) with ¹H/¹⁹F NMR integration ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
